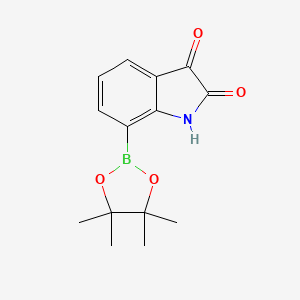
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, or (S)-t-Bu 2-BrPyr, is a compound that has been gaining increasing attention in the scientific community due to its wide range of potential applications. This compound has been found to be useful in a variety of synthetic and research applications, including as an intermediate for the synthesis of other compounds, as a catalyst in certain reactions, and as a reagent for the preparation of pharmaceuticals. In addition, (S)-t-Bu 2-BrPyr has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Enantioselective Synthesis
A significant application of compounds related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is in enantioselective synthesis. For instance, Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses (Chung et al., 2005).
Crystal Structure Analysis
S. Naveen and colleagues (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, and characterized its crystal structure, contributing to the understanding of its molecular conformation (Naveen et al., 2007).
Antithrombin Activity
Research by Ayan et al. (2013) on pyrrolidine derivatives, which include enantiomers of (S)-tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, focused on their potential antithrombin activity, determined through molecular docking studies (Ayan et al., 2013).
Reductive Synthesis
The work of Funabiki et al. (2008) on the reductive synthesis of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate highlights another research application in the synthesis of complex organic molecules (Funabiki et al., 2008).
Antiinflammatory Properties
Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, closely related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, to explore their antiinflammatory properties (Ikuta et al., 1987).
Antibacterial Agents
A study by Di Cesare et al. (1992) on chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, which are structurally related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, explored their potential as antibacterial agents (Di Cesare et al., 1992).
Mécanisme D'action
Target of Action
The primary targets of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, memory, and autonomic nervous system regulation . The downstream effects of this inhibition can lead to enhanced cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, thereby enhancing the transmission of nerve impulses. This can lead to improved memory and cognition, particularly in conditions characterized by cholinergic deficits.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUUJFKWXBYTB-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)


![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)
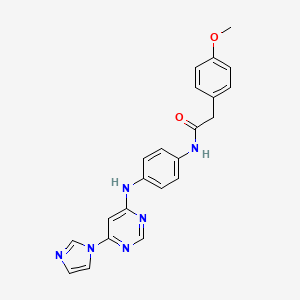
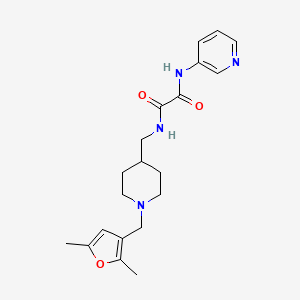
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
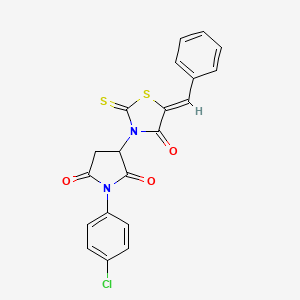
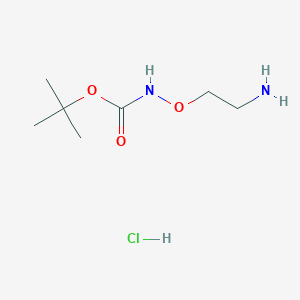

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
